Isoprenaline sulfate hydrate

Description

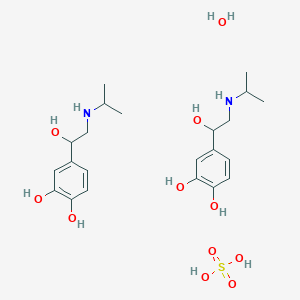

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H38N2O11S |

|---|---|

Molecular Weight |

538.6 g/mol |

IUPAC Name |

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;sulfuric acid;hydrate |

InChI |

InChI=1S/2C11H17NO3.H2O4S.H2O/c2*1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-5(2,3)4;/h2*3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4);1H2 |

InChI Key |

MRMQWQCNKBQAJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.CC(C)NCC(C1=CC(=C(C=C1)O)O)O.O.OS(=O)(=O)O |

Origin of Product |

United States |

Ii. Synthetic Pathways and Chemical Modification Studies of Isoprenaline Sulfate Hydrate

Advanced Synthetic Methodologies for Isoprenaline Sulfate (B86663) Hydrate (B1144303)

The synthesis of Isoprenaline, chemically known as 1-(3,4-dihydroxyphenyl)-2-isopropylaminoethanol, involves several established routes, with modern methodologies focusing on improving yield, purity, and stereoselectivity google.comdrugbank.com.

Isoprenaline is a chiral molecule, and its biological activity resides primarily in the (R)-enantiomer. Consequently, stereoselective synthesis or resolution of enantiomers is critical.

Resolution of Racemic Mixtures : A classical approach involves the resolution of a racemic mixture of Isoprenaline. This can be achieved by treating the racemic base with a chiral resolving agent, such as d-tartaric acid. The process involves dissolving Isoprenaline sulfate and D-tartaric acid in water, followed by treatment with barium hydroxide. After filtering the barium sulfate precipitate, the resulting diastereomeric salts are separated by fractional crystallization using solvents like methanol and acetone to yield the optically active enantiomer google.com.

Asymmetric Synthesis : More advanced methods focus on the direct synthesis of the desired enantiomer.

One approach utilizes a borane reducing agent in the presence of a chiral 1,3,2-oxazaborole derivative catalyst for the asymmetric reduction of a ketone precursor, yielding enantiopure Isoprenaline google.com.

Another strategy involves an enantioselective Henry reaction, which is the key step in a unified approach to synthesize (R)-(−)-isoproterenol with high enantiomeric excess researchgate.net. This reaction involves the addition of nitromethane to an appropriate aldehyde in the presence of a chiral catalyst.

Enantioselective Determination : To analyze the enantiomeric purity, methods have been developed that involve converting the enantiomers into diastereomeric derivatives using chiral derivatizing reagents, such as s-triazine-based compounds with an L-amino acid auxiliary. These derivatives can then be separated and quantified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) nih.gov.

| Method | Description | Key Reagents/Catalysts |

| Racemic Resolution | Separation of enantiomers from a racemic mixture via diastereomeric salt formation. | D-tartaric acid, Barium hydroxide |

| Asymmetric Reduction | Stereoselective reduction of a ketone precursor to the desired chiral alcohol. | Borane reducing agent, Chiral 1,3,2-oxazaborole catalyst |

| Enantioselective Henry Reaction | Asymmetric carbon-carbon bond formation to establish the chiral center. | Camphor-derived amino pyridine–Cu(II) complex |

The synthesis of racemic Isoprenaline typically starts from catechol (1,2-dihydroxybenzene) and proceeds through several key steps.

Friedel-Crafts Acylation : The initial step often involves the acylation of catechol. One common method is the reaction of catechol with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction yields 2-chloro-3',4'-dihydroxy acetophenone google.com.

Amination : The resulting chloroacetophenone intermediate is then reacted with isopropylamine. This nucleophilic substitution reaction replaces the chlorine atom with the isopropylamino group, forming 3',4'-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride (an isoprel ketobody) google.comgoogle.com.

Reduction : The final step is the reduction of the ketone group to a secondary alcohol. This is typically achieved through catalytic hydrogenation using a palladium on charcoal (Pd/C) catalyst and hydrogen gas google.com. This reduction converts the acetophenone derivative into the final Isoprenaline molecule google.comgoogle.com. An alternative pathway involves a Friedel-Crafts reaction between catechol and glycine, followed by reaction with isopropyl chloride and catalytic hydrogenation google.comgoogle.com.

| Step | Reaction Type | Precursors | Key Reagents | Intermediate Product |

| 1 | Friedel-Crafts Acylation | Catechol | Chloroacetyl chloride, Aluminium chloride | 2-chloro-3',4'-dihydroxy acetophenone |

| 2 | Nucleophilic Substitution | 2-chloro-3',4'-dihydroxy acetophenone | Isopropylamine | 3',4'-dihydroxy-2-(isopropylamino)-acetophenone |

| 3 | Catalytic Hydrogenation | 3',4'-dihydroxy-2-(isopropylamino)-acetophenone | Hydrogen gas, Palladium on charcoal (Pd/C) | Isoprenaline |

Derivatization Strategies for Structure-Activity Relationship (SAR) Probes

The systematic modification of the Isoprenaline structure has been crucial for elucidating the structure-activity relationships (SAR) at adrenergic receptors. These studies involve altering specific parts of the molecule and assessing the impact on receptor binding and activation nih.gov.

The catechol group, with its two adjacent hydroxyl groups on the benzene (B151609) ring, is a critical pharmacophore for interaction with β-adrenergic receptors taylorandfrancis.comresearchgate.net.

Importance of Hydroxyl Groups : The 3-OH and 4-OH groups form essential hydrogen bonds with serine residues in the binding pocket of the β-receptor. The removal or relocation of these hydroxyls, as seen in the analog orciprenaline (which has hydroxyls at the 3 and 5 positions), can significantly alter receptor affinity and selectivity.

Prodrug Strategies : The catechol hydroxyl groups are susceptible to metabolism by enzymes like catechol-O-methyltransferase (COMT) wikipedia.org. To improve bioavailability, the hydroxyl groups can be esterified to create more lipophilic prodrugs. These esters can be metabolically cleaved by esterases in target tissues, such as the lungs, to release the active Isoprenaline taylorandfrancis.com.

The ethanolamine (B43304) side chain, particularly the N-substituent, plays a pivotal role in determining the selectivity of the compound for different types of adrenergic receptors.

Role of the N-Isopropyl Group : The bulky N-isopropyl group is the primary reason for Isoprenaline's high affinity for β-adrenergic receptors and very low affinity for α-adrenergic receptors wikipedia.org. This contrasts with norepinephrine (B1679862), which has a primary amine and is a potent α-agonist, and epinephrine (B1671497), with an N-methyl group, which has affinity for both α and β receptors. Increasing the size of the N-alkyl substituent generally enhances β-receptor activity.

Hydroxyl Group on the β-Carbon : The hydroxyl group on the β-carbon of the side chain is also essential for activity. Its stereochemistry is crucial, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer.

A wide range of Isoprenaline analogs have been synthesized to probe the molecular interactions governing ligand binding and G-protein activation. These studies help map the receptor's binding site and understand the structural basis for agonist versus antagonist activity researchgate.net.

Systematic Structural Modifications : By systematically altering different parts of the Isoprenaline molecule—the catechol ring, the β-hydroxyl group, and the N-isopropyl group—researchers can assess the contribution of each component to receptor interaction and activation researchgate.net.

Examples of Analogs : Analogs like Colterol (N-tert-butyl analog) and Orciprenaline (resorcinol analog) have been instrumental in these studies. For instance, comparing the effects of Isoprenaline and its derivatives on receptor thermostability and complex formation with G-proteins provides insights into the structural requirements for full agonism researchgate.net.

| Analog | Structural Modification from Isoprenaline | Significance in SAR Studies |

| Norepinephrine | N-H instead of N-isopropyl | Demonstrates the importance of the N-alkyl group for β-selectivity; potent α-agonist. |

| Epinephrine | N-methyl instead of N-isopropyl | Shows mixed α- and β-agonist activity, highlighting the effect of N-substituent size. |

| Colterol | N-tert-butyl instead of N-isopropyl | Investigates the effect of increasing the bulk of the N-alkyl group on β2-selectivity. |

| Orciprenaline | Hydroxyl groups at positions 3 and 5 of the phenyl ring (resorcinol) | Shows reduced potency but resistance to COMT metabolism, highlighting the role of the catechol moiety. |

| Isopropyldopamine | Lacks the β-hydroxyl group on the side chain | Used to study the importance of the β-hydroxyl group for receptor activation. researchgate.net |

Impurity Profiling and Advanced Characterization Techniques in Synthetic Batches (Excluding Basic Identification)

The control and characterization of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring the quality and safety of drug products. In the synthesis of isoprenaline, formerly known as isoproterenol (B85558), several process-related impurities can arise. Advanced analytical techniques are essential for the detection, isolation, and structural elucidation of these minor components, particularly those that are not well-documented or are challenging to remove through standard purification methods. xjtu.edu.cnnih.gov

During the laboratory synthesis of isoproterenol hydrochloride, a salt of isoprenaline, an unknown impurity was consistently detected at levels ranging from 0.04% to 0.12% in different batches. xjtu.edu.cnnih.gov This impurity, designated Imp-II, proved difficult to remove during the purification process, necessitating a thorough investigation. xjtu.edu.cn

The structural elucidation of this impurity required a combination of sophisticated analytical methods. Initially, High-Performance Liquid Chromatography (HPLC) with UV detection was used to identify and quantify the presence of Imp-II alongside another known impurity, isoproterenone (Imp-I). nih.gov To determine the structure of the unknown Imp-II, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) was employed. This technique suggested the molecular structure of the impurity to be 4-[2-(propan-2-ylamino)ethyl]benzene-1,2-diol. xjtu.edu.cnnih.gov

For definitive structural confirmation, the impurity was isolated from an impurity-enriched crude sample using semi-preparative HPLC. xjtu.edu.cnnih.gov The isolated compound was then subjected to a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and 2D NMR (HSQC), along with Infrared (IR) spectroscopy, were used to confirm the proposed structure. xjtu.edu.cn The identity was further verified by synthesizing the impurity and comparing its retention time and purity with the isolated sample via HPLC. xjtu.edu.cn The probable mechanism for the formation of this specific impurity was also investigated, leading to optimization of the synthetic process to control its formation to below 0.12%. xjtu.edu.cn

| Impurity Designation | Chemical Name | Detection Level (%) | Advanced Characterization Techniques Used |

|---|---|---|---|

| Imp-I | Isoproterenone | Not specified | HPLC, LC-MS |

| Imp-II | 4-[2-(propan-2-ylamino)ethyl]benzene-1,2-diol | 0.04 - 0.12 | HPLC, LC/ESI-MS, Semi-preparative HPLC, 1H NMR, 13C NMR, 2D NMR (HSQC), IR Spectroscopy |

Isotopic Labeling for Mechanistic Research (e.g., [3H]-Isoprenaline)

Isotopic labeling is a powerful technique used in pharmaceutical research to trace the metabolic pathways of drugs and to study their interactions with biological targets at a molecular level. musechem.comwikipedia.org This method involves replacing one or more atoms in a molecule with their isotope, which can be either stable (e.g., ²H, ¹³C) or radioactive (e.g., ³H, ¹⁴C). musechem.com Radiolabeled compounds, such as tritium-labeled ([3H]) isoprenaline, are fundamental tools for investigating drug-receptor interactions and elucidating the mechanisms of action. moravek.com

[3H]-Isoprenaline (also referred to as (3H) isoproterenol) has been instrumental in the characterization of β-adrenergic receptors. By using this radiolabeled version of the agonist, researchers can perform receptor binding assays to quantify the interaction between the drug and its target sites. nih.gov For instance, studies using [3H]-isoproterenol on isolated human and rat fat cells (adipocytes) have allowed for the detailed characterization of β-adrenergic receptor binding sites. nih.gov

In these studies, the specific binding of [3H]-isoproterenol was found to be saturable. Kinetic analysis provided values for the forward bimolecular rate constant (k1) and the first-order dissociation rate constant (k2). The ratio of these constants (k2/k1) provides an independent measurement of the equilibrium dissociation constant (KD), a key parameter that indicates the affinity of a ligand for its receptor. nih.gov A lower KD value signifies a higher binding affinity. Through such experiments, the KD for the interaction of [3H]-isoproterenol with its receptors in human fat cells was determined to be approximately 0.9 to 1.0 μM. nih.gov

These isotopic labeling studies also enable competitive binding experiments, where the ability of other non-labeled compounds to displace the radioligand from the receptor is measured. This helps to establish the order of potency for different agonists and the specificity of the receptor binding sites. For β-adrenergic receptors, the order of potency was found to be isoproterenol > epinephrine > norepinephrine, confirming the expected pharmacological profile. nih.gov Conversely, structurally related compounds with little or no affinity for the receptor, such as DOPA and dopamine (B1211576), showed minimal ability to compete for the [3H]-isoproterenol binding sites. nih.gov

| Parameter | Cell Type | Value | Significance |

|---|---|---|---|

| Equilibrium Dissociation Constant (KD) - Steady State Analysis | Human Adipocytes | 0.9 - 1.0 µM | Measures binding affinity of [3H]-Isoprenaline to its receptor. |

| Equilibrium Dissociation Constant (KD) - Steady State Analysis | Rat Adipocytes | 3 - 5 µM | Measures binding affinity of [3H]-Isoprenaline to its receptor. |

| Forward Bimolecular Rate Constant (k1) | Rat Adipocytes | 2.01 x 10(4) min-1 M-1 | Rate of association between [3H]-Isoprenaline and its receptor. |

| Dissociation Rate Constant (k2) | Rat Adipocytes | 0.62 x 10(-1) min-1 | Rate of dissociation of the [3H]-Isoprenaline-receptor complex. |

| Equilibrium Dissociation Constant (KD) - Kinetic Analysis (k2/k1) | Rat Adipocytes | 3.07 µM | Confirms KD value obtained from steady-state analysis. |

Iii. Molecular Pharmacology and Receptor Interaction Dynamics

Isoprenaline Sulfate (B86663) Hydrate's Interaction with Adrenergic Receptors: A Molecular Perspective

Isoprenaline is a non-selective β-adrenergic receptor agonist, meaning it interacts with both β1 and β2 adrenergic receptors. patsnap.comwikipedia.org This interaction is the primary mechanism through which it produces its pharmacological effects. patsnap.com The binding of isoprenaline to these G protein-coupled receptors (GPCRs) triggers a series of conformational changes that lead to the activation of intracellular signaling pathways. umich.eduresearchgate.net

In vitro binding assays have been instrumental in characterizing the selectivity profile of isoprenaline. Studies using stable clonal CHO-K1 cell lines transfected with human β1, β2, or β3-adrenoceptors have shown that isoprenaline has little affinity-selectivity between the β1 and β2 subtypes, binding to both with similar high affinity. patsnap.comnih.gov However, it does not interact significantly with β3-adrenergic receptors. patsnap.com

The affinity of isoprenaline for these receptors has been quantified using radioligand binding assays. For instance, in one study, the pKi values (a measure of binding affinity) for isoprenaline at the β1 and β2-adrenoceptors were found to be comparable, indicating non-selective binding to these two subtypes. biorxiv.org

Table 1: Isoprenaline Binding Affinity at Human β-Adrenergic Receptor Subtypes

| Receptor Subtype | Ligand | pKi | Reference |

|---|---|---|---|

| β1-Adrenergic Receptor | Isoprenaline | 6.4 ± 0.1 | biorxiv.org |

| β2-Adrenergic Receptor | Isoprenaline | 6.4 ± 0.1 | biorxiv.org |

| β2-Adrenergic Receptor | Noradrenaline | 4.40 ± 0.09 | biorxiv.org |

| β2-Adrenergic Receptor | Adrenaline | 5.2 ± 0.3 | biorxiv.org |

| β2-Adrenergic Receptor | Formoterol | 7.8 ± 0.1 | biorxiv.org |

| β2-Adrenergic Receptor | Salbutamol (B1663637) | 5.8 ± 0.1 | biorxiv.org |

| β2-Adrenergic Receptor | Salmeterol | 9.1 ± 0.02 | biorxiv.org |

This table presents the binding affinities (pKi) of isoprenaline and other adrenergic agonists for human β1 and β2-adrenergic receptors. A higher pKi value indicates a higher binding affinity.

The interaction between an agonist and its receptor is a dynamic process characterized by association (k_on) and dissociation (k_off) rates, which together determine the binding affinity (K_D) and receptor occupancy. bmglabtech.com For isoprenaline, studies have shown that it binds to β-adrenergic receptors with low micromolar affinity. nih.gov

Competition binding assays using (S)-propranolol-red, a β1AR antagonist, have demonstrated that isoprenaline competes for the orthosteric binding site of the β1-adrenergic receptor. nih.gov These studies have yielded K_i values in the low micromolar range, confirming its affinity for the receptor. nih.gov It has been observed that the binding kinetics of agonists can influence their efficacy, although for some β2AR agonists, including isoprenaline, no direct correlation was found between binding kinetics and the ability to activate the heterotrimeric Gs protein. biorxiv.org Instead, differences in the receptor's affinity for the Gs protein, induced by the agonist, appear to be a key determinant of efficacy. biorxiv.org

Kinetic studies of agonist binding can be complex, sometimes revealing multiple phases of binding. For instance, studies on α2-adrenergic agonists have shown both fast and slow binding components, with the slow phase being more sensitive to temperature and potentially reflecting a requirement for protein diffusion or conformational changes within the membrane. umich.edu While specific kinetic data for isoprenaline sulfate hydrate (B1144303) is extensive, the general principles of agonist binding kinetics provide a framework for understanding its interaction with adrenergic receptors. bmglabtech.com

The binding of an agonist like isoprenaline to a GPCR induces significant conformational changes in the receptor, transitioning it from an inactive to an active state. umich.eduresearchgate.net These changes are crucial for the subsequent coupling to and activation of G proteins. umich.edu It is believed that different agonists can stabilize distinct active conformations of the receptor, a concept central to the phenomenon of biased agonism. nih.gov

For the β2-adrenergic receptor (β2AR), the binding of the full agonist isoprenaline is thought to induce a specific set of conformational changes. nih.gov Cryo-electron microscopy studies comparing the structures of the β2AR-Gs complex bound to the full agonist isoprenaline and the partial agonist salbutamol have revealed subtle but important differences. nih.gov The interaction of isoprenaline involves hydrogen bonding and hydrophobic interactions within the orthosteric binding pocket, which are stronger compared to those of partial agonists. nih.gov These interactions lead to conformational changes, including in the "rotamer toggle switch" in transmembrane helix 6 (TM6), which are critical for full receptor activation. nih.gov Molecular dynamics simulations have further elucidated that in both β1AR and β2AR, the binding of isoprenaline leads to similar conformational changes in the binding pocket. researchgate.net

G Protein-Coupled Receptor (GPCR) Signaling Transduction Cascades

The binding of isoprenaline to β1 and β2-adrenergic receptors initiates a well-defined signaling cascade mediated by heterotrimeric G proteins. patsnap.comdrugbank.com These receptors are coupled to the stimulatory G protein, Gs. umich.edu

Upon agonist binding, the GPCR undergoes a conformational change that allows it to act as a guanine (B1146940) nucleotide exchange factor (GEF) for the Gs protein. umich.edu This promotes the exchange of GDP for GTP on the α-subunit of Gs (Gαs). drugbank.comnih.gov The now GTP-bound Gαs dissociates from the βγ-subunits and becomes active. drugbank.comnih.gov

The activated Gαs-GTP complex then binds to and activates the enzyme adenylyl cyclase. patsnap.comnih.govnih.gov Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). patsnap.comnih.govnih.gov This leads to a rapid increase in the intracellular concentration of cAMP, which acts as a crucial second messenger. patsnap.comnih.gov Studies have demonstrated that isoprenaline potently stimulates cAMP accumulation in cells expressing β-adrenergic receptors. nih.govarvojournals.org

The rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), a key downstream effector in this signaling pathway. patsnap.comnih.govnih.gov cAMP binds to the regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the active catalytic subunits. patsnap.com

Once activated, PKA phosphorylates a variety of intracellular proteins and ion channels, leading to the ultimate physiological responses. patsnap.com For example, in cardiac myocytes, PKA phosphorylates L-type calcium channels, resulting in increased calcium influx and enhanced contractility. patsnap.comnih.gov In bronchial smooth muscle cells, PKA activation leads to the phosphorylation and inhibition of myosin light chain kinase, resulting in muscle relaxation and bronchodilation. patsnap.com The activation of PKA by the isoprenaline-induced cAMP surge is a central mechanism underlying its diverse pharmacological effects. patsnap.comnih.govtandfonline.com

Beta-Arrestin Recruitment and Receptor Desensitization Mechanisms (Molecular Level)

The interaction of isoprenaline with β-adrenergic receptors (β-ARs) initiates a cascade of events that not only leads to cellular signaling but also triggers mechanisms to attenuate the signal, a process known as desensitization. A key player in this process is a family of proteins called β-arrestins.

Upon agonist binding, such as with isoprenaline, the β-AR undergoes a conformational change. This change facilitates its phosphorylation by G protein-coupled receptor kinases (GRKs). nih.gov This phosphorylation event increases the receptor's affinity for β-arrestins. promega.com The binding of β-arrestin to the phosphorylated receptor sterically hinders the receptor's interaction with its cognate G protein (Gs), effectively uncoupling the receptor from the canonical adenylyl cyclase signaling pathway. physiology.org This uncoupling is a primary step in rapid desensitization.

Research has shown that for the β1-adrenergic receptor (β1AR), isoprenaline stimulation leads to a brief engagement with β-arrestins, which then accumulate at the plasma membrane, a process influenced by specific kinases. nih.gov Studies using bioluminescence resonance energy transfer (BRET) have visualized the recruitment of β-arrestin2 to the β2-adrenergic receptor (β2AR) upon stimulation with isoprenaline. promega.com This interaction is transient for class A GPCRs like the β2AR, with β-arrestin rapidly dissociating during receptor trafficking. promega.com

Following β-arrestin binding, the receptor-arrestin complex is targeted for internalization into endosomes. ahajournals.org This sequestration physically removes receptors from the cell surface, further contributing to the desensitized state. Once internalized, receptors can either be dephosphorylated and recycled back to the cell surface, leading to resensitization, or targeted for lysosomal degradation, resulting in a long-term reduction of receptor numbers, known as down-regulation. ahajournals.org Studies in cardiac myocytes have shown that this receptor recycling is an energy-dependent process involving lysosomes and microtubules. ahajournals.org Prolonged exposure to isoprenaline can lead to significant receptor down-regulation; for instance, a 16-hour exposure of S49 murine lymphoma cells to isoprenaline resulted in an 84% decrease in β-adrenergic receptor levels. nih.gov

Interestingly, the kinase dependencies for β-arrestin recruitment after isoprenaline stimulation are distinct from those for endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862). nih.gov For isoprenaline, GRKs significantly influence β-arrestin2 translocation to the plasma membrane, a dependency not observed with the endogenous agonists. nih.gov

Table 1: Key Molecular Events in Isoprenaline-Induced Receptor Desensitization

| Step | Molecular Event | Key Proteins Involved | Consequence |

| 1. Agonist Binding | Isoprenaline binds to the β-adrenergic receptor. | Isoprenaline, β-AR | Receptor activation. |

| 2. Phosphorylation | The activated receptor is phosphorylated on its C-terminal tail. | GRKs, PKA | Increased receptor affinity for β-arrestin. nih.gov |

| 3. β-Arrestin Binding | β-arrestin is recruited from the cytosol and binds to the phosphorylated receptor. | β-arrestin | Steric hindrance of G protein coupling. physiology.org |

| 4. Uncoupling | The receptor is uncoupled from the Gs protein. | Gs protein | Termination of adenylyl cyclase activation. physiology.org |

| 5. Internalization | The receptor-β-arrestin complex is targeted to clathrin-coated pits and internalized into endosomes. | Clathrin, Dynamin | Sequestration of receptors from the cell surface. ahajournals.org |

| 6. Fate of Receptor | The receptor is either dephosphorylated and recycled back to the membrane or targeted for degradation. | Phosphatases, Lysosomes | Resensitization or long-term down-regulation. ahajournals.org |

Investigation of Biased Agonism Phenomena

Biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. mdpi.com Isoprenaline, often considered a non-selective full agonist for β-ARs, has been instrumental in studies investigating this phenomenon. wikipedia.orgoup.com While it potently activates the "canonical" Gs-adenylyl cyclase-cAMP pathway, it is also highly efficacious at inducing β-arrestin-mediated signaling. nih.gov

The concept of biased agonism suggests that different agonists can stabilize distinct conformational states of the receptor, leading to preferential coupling to different downstream transducers (e.g., G proteins vs. β-arrestins). mdpi.com Compared to the partial agonist salbutamol, the full agonist isoprenaline demonstrates a stronger bias toward β-arrestin recruitment. oup.com This difference in signaling profile can lead to distinct physiological outcomes and differing rates of receptor desensitization. oup.com

Furthermore, research has revealed that isoprenaline can act as a biased agonist at receptors outside the β-adrenergic family. Studies on the alpha-1A-adrenoceptor (α1A-AR) have shown that at higher concentrations, isoprenaline can stimulate this receptor. nih.gov However, unlike the canonical α1A-AR agonist norepinephrine, which activates Gαq signaling pathways leading to inositol (B14025) phosphate (B84403) production, isoprenaline selectively activates the MAPK/ERK pathway in a manner likely independent of Gαq. nih.gov This demonstrates that isoprenaline can function as a biased agonist at the α1A-AR, favoring a specific signaling cascade.

Table 2: Biased Signaling Profile of Isoprenaline at Different Adrenoceptors

| Receptor | Canonical Pathway (Activated by Endogenous Ligand) | Isoprenaline-Biased Pathway | Reference |

| β2-Adrenergic Receptor | Gs protein → Adenylyl Cyclase → cAMP | Strong activation of both Gs and β-arrestin pathways. | nih.gov |

| α1A-Adrenergic Receptor | Gq protein → Phospholipase C → IP3/DAG (stimulated by Norepinephrine) | MAPK/ERK pathway activation (likely Gαq-independent). | nih.gov |

This biased signaling is an area of intense research, as it opens the possibility of developing drugs that selectively activate beneficial pathways while avoiding those that cause adverse effects.

Receptor Dimerization and Allosteric Modulation Studies

G protein-coupled receptors, traditionally thought to function as monomers, are now known to form dimers or higher-order oligomers. These interactions can significantly alter receptor pharmacology and function. Isoprenaline has been used as a tool to probe the functional consequences of these interactions.

Studies on β1AR and β2AR, the predominant subtypes in the heart, show that they can form heterodimers. ahajournals.org In cardiac myocytes, this heterodimerization creates a receptor population with unique properties. The dose-response curve for myocyte contraction in response to isoprenaline was shifted leftward by approximately 1.5 orders of magnitude in cells co-expressing both receptors compared to cells expressing only one, indicating a significant sensitization to the agonist. ahajournals.org This suggests that receptor dimerization optimizes the signaling efficiency in response to isoprenaline. ahajournals.org Furthermore, using bioluminescence resonance energy transfer (BRET), studies have demonstrated that β2ARs form constitutive homodimers and that stimulation with isoprenaline increases the energy transfer between receptor molecules, suggesting that the agonist interacts with and influences the conformation of the dimer. pnas.org The formation of these dimers is not always straightforward; for instance, proper N-linked glycosylation of the β1-adrenergic receptor has been shown to be critical for its ability to form dimers. emory.edu

The function of β-ARs can also be influenced by allosteric modulators—molecules that bind to a site on the receptor distinct from the orthosteric site where isoprenaline binds. omicsonline.org These modulators can alter the receptor's affinity for its primary agonist or its signaling efficacy. For example, studies have shown that histamine (B1213489) can act as an allosteric modulator of the β2AR, enhancing the maximal effect of isoprenaline on cAMP accumulation. omicsonline.org Similarly, the membrane lipid cholesterol has been shown to act as a negative allosteric modulator of the β1AR, stabilizing the receptor's inactive state. biorxiv.org These studies highlight that the cellular environment and the presence of other molecules can fine-tune the receptor's response to isoprenaline.

Isoprenaline Sulfate Hydrate as a Pharmacological Tool for Receptor Characterization

Due to its well-defined activity as a potent, non-selective β-AR agonist, isoprenaline is a cornerstone pharmacological tool for receptor research. wikipedia.orgrndsystems.com It serves as a standard reference compound in a multitude of experimental settings.

Key applications include:

Receptor Subtype Characterization: In studies aiming to identify the specific β-AR subtype present in a tissue, isoprenaline is used as a full agonist. Its effects are then challenged with subtype-selective antagonists. For example, in frog ventricular myocytes, the effects of isoprenaline were competitively antagonized by the β2-selective antagonist ICI 118551 and the β1-selective antagonist metoprolol (B1676517) with different potencies, allowing researchers to conclude that the receptors mediating the response were of the β2-subtype. nih.gov

Defining Agonist Activity: When characterizing novel compounds, isoprenaline is often used as the benchmark for full agonism (defined as 100% response). The efficacy of test compounds is then expressed as a percentage of the maximum response achievable with isoprenaline. acs.org This allows for the classification of new molecules as full agonists, partial agonists, or antagonists.

Inducing Pathophysiological States: In experimental models, prolonged administration of isoprenaline is used to induce and study conditions of β-AR overstimulation, such as cardiac hypertrophy and receptor desensitization. oup.comdrugbank.com By pretreating animals or cells with isoprenaline to induce β-AR desensitization, researchers can then investigate the function of other signaling systems, such as the α1-adrenoceptor pathway, under conditions where β-AR function is compromised. oup.com

Table 3: Examples of Isoprenaline as a Pharmacological Tool

| Experimental Goal | System/Model | Role of Isoprenaline | Parameters Measured | Reference |

| Receptor Identification | Frog Ventricular Myocytes | Full agonist to stimulate L-type Ca2+ current. | EC50, Emax | nih.gov |

| Characterize New Ligands | CHO cells expressing human β-adrenoceptors | Reference full agonist (100% maximal response). | % Isoprenaline maximal response, EC50 | acs.org |

| Induce Desensitization | Isolated Perfused Rat Hearts | Pretreatment agent to down-regulate β-adrenoceptors. | Inotropic and chronotropic responses | oup.com |

| Study Biased Agonism | HEK293 cells expressing α1A-AR | Agonist to test for non-canonical signaling. | ERK phosphorylation | nih.gov |

The consistent and potent action of isoprenaline across various systems solidifies its status as an indispensable reference agonist in pharmacology.

Iv. Preclinical Pharmacokinetics and Metabolism Research Non Human Models

Absorption, Distribution, and Excretion (ADME) in In Vitro and Animal Models

Preclinical studies on isoprenaline have utilized various models to delineate its ADME profile. These investigations are fundamental to predicting its behavior in humans.

The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model to predict the intestinal permeability of drugs. nih.govjst.go.jpwur.nlnih.gov Studies using this model have shown that drug permeability generally increases with rising drug lipophilicity, which often correlates well with in vivo permeability. nih.gov The simple monolayer structure of the Caco-2 cell system is considered advantageous for predicting in vivo drug absorption. nih.gov While specific data on isoprenaline's permeability in Caco-2 models is not detailed in the provided results, the general principles of this model are well-established for assessing compounds like isoprenaline. nih.govjst.go.jpwur.nlnih.gov

Isolated organ studies, such as those using perfused rat lungs, have also contributed to understanding isoprenaline's transport. nih.gov Interestingly, one study found that while dopamine (B1211576) and adrenaline are taken up and metabolized in isolated perfused rat lungs, isoprenaline is not, suggesting different transport mechanisms for these structurally related catecholamines in this specific tissue. nih.gov

Animal models, particularly rodents, have been instrumental in understanding how isoprenaline distributes throughout the body. nih.govmdpi.comresearchgate.netnih.govnih.govfrontiersin.org Following administration, isoprenaline is rapidly distributed to various tissues. hpra.ie However, it does not readily cross the blood-brain barrier. hpra.iemedicines.org.uk

A study using positron emission tomography (PET) with 11C-labeled isoprenaline in rats found a modest brain uptake of the compound. nih.gov The concentration of isoprenaline in the brain at equilibrium was about two times higher than in the plasma. nih.gov Notably, only unmetabolized isoprenaline was detected in the brain 30 minutes after injection, despite its rapid metabolism in the plasma. nih.gov

In pediatric animal models, the volume of distribution has been determined to be 216 ± 57 mL/kg. drugbank.com Plasma protein binding for isoprenaline is approximately 68.8 ± 1.2%, primarily to albumin. drugbank.comwikipedia.org

Interactive Table: Tissue Distribution of Isoprenaline in Animal Models

| Animal Model | Tissue/Compartment | Finding | Citation |

| Rat | Brain | Modest uptake; concentration ~2x higher than plasma at equilibrium. | nih.gov |

| Rat | Brain | Only unmetabolized form detected 30 mins post-injection. | nih.gov |

| General Animal Models | Blood-Brain Barrier | Poor penetration. | hpra.iemedicines.org.uk |

| Pediatric Models | General | Volume of distribution: 216 ± 57 mL/kg. | drugbank.com |

| General Animal Models | Plasma | ~69% protein bound, mainly to albumin. | drugbank.comwikipedia.org |

The primary route of excretion for isoprenaline and its metabolites is through the urine. hpra.iedrugbank.comwikipedia.orgnih.govnih.gov Studies have shown that between 59.1% and 106.8% of an administered dose is recovered in the urine within 48 hours. drugbank.comwikipedia.org Fecal excretion also occurs, accounting for 12.2% to 27.0% of the dose. drugbank.comwikipedia.org

A significant portion of the drug is excreted as conjugates. drugbank.comwikipedia.org In urine, the majority is conjugated isoprenaline, with a smaller fraction being free isoprenaline (6.5-16.2%) and its metabolite, 3-O-methylisoprenaline, along with its conjugates (2.6-11.4%). drugbank.comwikipedia.org In dogs, after direct intrabronchial administration, isoprenaline is rapidly O-methylated and subsequently conjugated with sulfate (B86663) before excretion. nih.gov

Clearance of isoprenaline is rapid. drugbank.com In pediatric animal models, the clearance has been measured at 42.5 ± 5.0 mL/kg/min. drugbank.com The half-life of intravenous isoprenaline is very short, approximately 2.5 to 5 minutes. drugbank.comnih.govnih.gov

Biotransformation Pathways of Isoprenaline Sulfate Hydrate (B1144303)

Biotransformation, or metabolism, is the process by which the body chemically modifies drugs. For isoprenaline, this primarily involves enzymatic processes that lead to the formation of various metabolites.

The two main enzymes involved in the metabolism of isoprenaline are Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO). hpra.iewikipedia.orgderangedphysiology.comsci-hub.sediva-portal.org

Catechol-O-methyltransferase (COMT): Isoprenaline is readily and rapidly metabolized by COMT. hpra.iewikipedia.orgderangedphysiology.com This enzyme is found in various tissues, including the liver and lungs, and is responsible for the O-methylation of isoprenaline. hpra.ieresearchgate.net This is a major metabolic pathway for the compound. hpra.ienih.gov

Monoamine Oxidase (MAO): In contrast to other catecholamines like epinephrine (B1671497) and norepinephrine (B1679862), isoprenaline is a poor substrate for MAO and is not significantly metabolized by this enzyme. nih.govwikipedia.orgderangedphysiology.comsci-hub.se The isopropyl group on the nitrogen atom appears to prevent deamination by MAO. sci-hub.se

The primary metabolite of isoprenaline identified in preclinical studies is 3-O-methylisoprenaline. hpra.iedrugbank.comwikipedia.orgnih.govderangedphysiology.comorpharma.com This metabolite is formed through the action of COMT and has been reported to have weak β-adrenergic blocking activity. hpra.iewikipedia.org

In addition to O-methylation, isoprenaline and its metabolites undergo conjugation reactions. drugbank.comwikipedia.orgnih.gov Glucuronide and sulfate conjugates are major forms of the drug found in excretions. drugbank.comwikipedia.orgnih.gov Isoprenaline is predominantly metabolized to glucuronide conjugates. drugbank.com The 3-O-methylisoprenaline metabolite can also be further glucuronidated. drugbank.com After direct administration into the bronchial tree in dogs, isoprenaline is rapidly O-methylated to 3-O-methylisoprenaline, which is then conjugated with sulfate. nih.gov

Interactive Table: Key Metabolites of Isoprenaline in Preclinical Models

| Metabolite | Enzyme Involved | Description | Citation |

| 3-O-methylisoprenaline | Catechol-O-methyltransferase (COMT) | The major metabolite formed by O-methylation; possesses weak β-adrenergic blocking activity. | hpra.iedrugbank.comwikipedia.orgnih.govderangedphysiology.comorpharma.com |

| Glucuronide conjugates | UDP-glucuronosyltransferases (UGTs) | Isoprenaline and its metabolites are extensively conjugated with glucuronic acid. | drugbank.com |

| Sulfate conjugates | Sulfotransferases (SULTs) | Isoprenaline and its O-methylated metabolite are conjugated with sulfate, particularly after direct bronchial administration. | wikipedia.orgnih.gov |

Metabolic Stability in Microsomal and Hepatocyte Systems (In Vitro)

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and clearance. In vitro systems, such as liver microsomes and hepatocytes, are standard tools for assessing this stability in preclinical research. srce.hrnuvisan.com Microsomes, which are vesicles of the endoplasmic reticulum, primarily contain Phase I cytochrome P450 (CYP) enzymes and are often used to evaluate CYP-mediated metabolism. srce.hr Hepatocytes, being intact liver cells, offer a more comprehensive metabolic picture, as they contain both Phase I and Phase II enzymes, including sulfo- and glucuronosyltransferases. thermofisher.comnih.gov

Isoprenaline is metabolized predominantly through conjugation by sulfation and O-methylation by catechol-O-methyltransferase (COMT). wikipedia.org It is considered a poor substrate for monoamine oxidase (MAO). wikipedia.orgresearchgate.net Studies using in vitro systems reflect this metabolic profile. While microsomes can be used to assess certain Phase I reactions, their utility for isoprenaline is limited as they lack key cytosolic enzymes like COMT. srce.hr Therefore, hepatocyte systems are generally considered more representative for predicting the metabolic fate of isoprenaline. thermofisher.comnih.gov

In hepatocyte stability assays, the disappearance of the parent compound over time is monitored to determine its metabolic rate. nih.gov From this, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. srce.hrnuvisan.com These parameters are crucial for screening new chemical entities and can be scaled to predict in vivo hepatic clearance. srce.hrthermofisher.com For instance, the intrinsic clearance in vitro can be calculated using the formula: CLint = kV/N, where k is the elimination rate constant (0.693/t½), V is the incubation volume, and N is the number of hepatocytes. thermofisher.com

While specific quantitative data for the metabolic stability of isoprenaline sulfate hydrate in these systems is not extensively detailed in the public literature, the known metabolic pathways allow for a qualitative assessment. The primary metabolic routes for isoprenaline are O-methylation via COMT and sulfation. wikipedia.org The major metabolite identified following administration is 3-O-methylisoprenaline, a product of COMT activity. tga.gov.au Cryopreserved hepatocytes from various preclinical species (e.g., mouse, rat, dog, monkey) and humans are routinely used in these assays to understand species differences and to improve the prediction of human pharmacokinetics. nuvisan.com

| In Vitro System | Primary Enzymes Present | Relevance to Isoprenaline Metabolism | Key Parameters Determined |

|---|---|---|---|

| Liver Microsomes | Phase I (e.g., Cytochrome P450) | Limited; Isoprenaline is not primarily metabolized by CYPs. srce.hrwikipedia.org | Apparent Intrinsic Clearance (CLint,app) nih.gov |

| Hepatocytes (Suspension/Cryopreserved) | Phase I (CYPs) and Phase II (e.g., COMT, SULTs, UGTs) | High; Represents the main metabolic pathways of O-methylation (COMT) and sulfation. thermofisher.comwikipedia.org | In Vitro Half-life (t½), Intrinsic Clearance (CLint) nuvisan.comthermofisher.com |

Pharmacokinetic Modeling and Simulation in Preclinical Contexts (e.g., PBPK models for animals)

Pharmacokinetic (PK) modeling is a mathematical tool used to describe and predict the concentration-time course of a drug within the body. frontiersin.org In preclinical research, these models are essential for interpreting data from animal studies and for extrapolating findings to predict human pharmacokinetics. nih.gov

For isoprenaline, various PK models have been applied in animal studies. A two-compartment model was successfully used to describe the concentration-time profiles of isoprenaline in rats. nih.gov This model allowed for the accurate prediction of plasma concentrations, which was particularly important because the drug is so potent that maximal effects on heart rate are achieved at concentrations below the limit of quantification. nih.gov By establishing a reliable PK model, researchers could extrapolate the concentrations needed for subsequent pharmacodynamic (PD) studies. nih.gov In another study in rodents, a pharmacokinetic compartment model was used to determine the total distribution volumes of [11C]isoproterenol, finding that brain concentration at equilibrium was approximately twofold higher than in plasma. nih.gov

Physiologically based pharmacokinetic (PBPK) modeling represents a more sophisticated approach. nih.gov PBPK models are multi-compartment models that integrate physiological parameters (e.g., tissue volumes, blood flows) with compound-specific in vitro data (e.g., metabolic clearance, permeability) to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.gov These models are powerful tools in drug development, enabling the prediction of PK profiles across different species, dose schedules, and routes of administration based on preclinical data. nih.gov While specific, detailed PBPK models for this compound are not widely published, the principles of PBPK modeling are applicable. Such a model would incorporate data on its metabolism (primarily by COMT and sulfation) and distribution to predict its disposition in various preclinical species and, ultimately, in humans. wikipedia.orgnih.gov The use of PBPK modeling can help bridge the gap between preclinical data and clinical outcomes, for example by using in vitro to in vivo extrapolation (IVIVE). bvsalud.org

| Modeling Approach | Preclinical Species Example | Application and Findings | Reference |

|---|---|---|---|

| Two-Compartment Model | Rat | Described concentration-time profiles with good precision. Used to extrapolate plasma concentrations for PD studies of isoprenaline-induced tachycardia. | nih.gov |

| Compartment Model | Rat | Determined total distribution volumes of [11C]isoproterenol, showing modest brain uptake (brain/plasma concentration ratio of ~2.0 at equilibrium). | nih.gov |

| Volume Kinetic (VK) Modeling | Sheep | Demonstrated that vasoactive agents like isoprenaline can significantly alter the distribution and elimination of crystalloid fluid. | frontiersin.org |

| Physiologically Based Pharmacokinetic (PBPK) Modeling | General Preclinical | A "bottom-up" approach using in vitro ADME data to predict in vivo PK profiles and aid in interspecies scaling. Can explore effects of physiological parameters on drug behavior. | nih.gov |

Influence of Genetic Polymorphisms on Metabolic Enzymes (Preclinical/Theoretical)

Genetic polymorphisms in drug-metabolizing enzymes can lead to significant inter-individual variability in drug response. frontiersin.orgnih.gov For isoprenaline, the primary metabolic enzymes are Catechol-O-methyltransferase (COMT) and sulfotransferases (SULTs). wikipedia.org Polymorphisms in the genes encoding these enzymes can theoretically alter the metabolic clearance of isoprenaline.

Catechol-O-methyltransferase (COMT): COMT is a crucial enzyme for the inactivation of catecholamines, including isoprenaline. wikipedia.orgnih.gov A well-studied single nucleotide polymorphism (SNP) in the COMT gene is Val158Met (rs4680), which results in a valine to methionine substitution. researchgate.netresearchgate.net This change leads to a thermolabile enzyme with a several-fold decrease in activity. researchgate.net Individuals with the Met/Met genotype have lower COMT activity compared to those with the Val/Val genotype, while heterozygotes (Val/Met) exhibit intermediate activity. mdpi.com

Theoretically, in preclinical models or individuals with low-activity COMT variants, the O-methylation of isoprenaline would be reduced. This could lead to decreased metabolic clearance, a longer half-life, and higher plasma concentrations of the parent drug, potentially enhancing its pharmacological effects. nih.govresearchgate.net While direct preclinical studies linking COMT polymorphisms to isoprenaline pharmacokinetics are limited, the functional consequence of these genetic variants on the metabolism of endogenous and exogenous catechols is well-established. nih.govresearchgate.net

Cytochrome P450 (CYP) Enzymes: While CYPs are major drug-metabolizing enzymes, they are not the primary pathway for isoprenaline. wikipedia.orgnih.gov However, the metabolism of some related beta-blockers, which were developed from isoprenaline's structure, is influenced by CYP polymorphisms, particularly CYP2D6. mdpi.comnih.gov For example, the clearance of carvedilol (B1668590) and metoprolol (B1676517) is dependent on CYP2D6 activity, and individuals classified as "poor metabolizers" due to non-functional CYP2D6 alleles can have significantly higher plasma concentrations of these drugs. mdpi.comnih.gov Although this is not directly applicable to isoprenaline, it highlights the importance of genetic factors in the broader class of adrenergic agents.

Theoretical Impact of Genetic Polymorphisms on Isoprenaline Metabolism

| Gene | Polymorphism Example | Effect on Enzyme Activity | Theoretical Preclinical/Biochemical Consequence for Isoprenaline |

|---|---|---|---|

| COMT | Val158Met (rs4680) | Val/Val: High activity Val/Met: Intermediate activity Met/Met: Low activity mdpi.com | Reduced COMT activity would theoretically decrease the O-methylation of isoprenaline, leading to slower clearance and higher exposure. nih.govresearchgate.net |

| CYP2D6 | Various alleles (*4, *5, *10) | Leads to poor, intermediate, or extensive metabolizer phenotypes. nih.gov | Minimal to no direct effect, as isoprenaline is not a significant substrate for CYP2D6. wikipedia.org This is more relevant for other beta-adrenergic drugs. mdpi.com |

V. Advanced Analytical Methodologies for Isoprenaline Sulfate Hydrate in Research Matrices Excluding Clinical Samples

Chromatographic Techniques for Separation and Quantification

Chromatography remains a cornerstone for the analysis of isoprenaline sulfate (B86663) hydrate (B1144303), enabling its separation from endogenous substances and metabolites within research samples. The choice of technique is often dictated by the specific requirements of the study, including the desired sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely employed technique for the analysis of isoprenaline. basicmedicalkey.com Its adaptability is enhanced by the variety of available detectors, each offering distinct advantages.

UV-Visible (UV-Vis) Spectroscopy: This detection method is based on the principle that isoprenaline absorbs light in the ultraviolet spectrum, with a maximum absorbance at approximately 280 nm. who.int While straightforward and robust, UV-Vis detection may lack the sensitivity and selectivity required for samples with low concentrations of the analyte or complex matrices.

Electrochemical Detection (ED): ED offers significantly higher sensitivity and selectivity for electrochemically active compounds like isoprenaline. This method measures the current generated by the oxidation or reduction of the analyte at an electrode surface. It has been successfully used for determining isoprenaline in plasma, demonstrating its utility in complex biological fluids. nih.gov

Mass Spectrometry (MS): The coupling of HPLC with mass spectrometry (LC-MS or LC-MS/MS) provides the highest level of sensitivity and specificity. This powerful combination allows for the unequivocal identification and quantification of isoprenaline and its metabolites based on their mass-to-charge ratio. Reversed-phase HPLC coupled with amperometric detection has been effectively used for the determination of 3-O-methyl isoprenaline sulphate. nih.gov

Table 1: Comparison of HPLC Detection Methods for Isoprenaline Analysis

| Detector | Principle | Advantages | Disadvantages |

|---|---|---|---|

| UV-Visible (UV-Vis) | Measures the absorption of ultraviolet or visible light by the analyte. | Simple, robust, and cost-effective. | Lower sensitivity and selectivity compared to other methods. |

| Electrochemical (ED) | Measures the current resulting from oxidation or reduction of the analyte. | High sensitivity and selectivity for electroactive compounds. | Sensitive to changes in mobile phase composition and flow rate. |

| Mass Spectrometry (MS) | Separates and detects ions based on their mass-to-charge ratio. | Highest sensitivity and specificity, provides structural information. | Higher cost and complexity. |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of isoprenaline, though it necessitates a chemical modification step known as derivatization. koreascience.kr Isoprenaline, in its native form, is not sufficiently volatile for GC analysis. Derivatization converts the polar functional groups of the isoprenaline molecule into less polar, more volatile derivatives.

Common derivatization techniques include silylation and acylation. koreascience.kr These methods improve the chromatographic properties of the analyte, leading to better peak shape and enhanced sensitivity. fu-berlin.de The subsequent analysis by mass spectrometry provides detailed structural information and allows for highly selective and sensitive quantification. koreascience.kr The GC-MS/SIM (Selected Ion Monitoring) method, in particular, offers high sensitivity and selectivity for many substances, although it often requires this chemical derivatization. koreascience.kr

Capillary electrophoresis (CE) has emerged as a powerful separation technique with applications in pharmaceutical analysis. lumexinstruments.com CE separates molecules based on their charge and size as they move through a narrow capillary under the influence of an electric field. wikipedia.org This technique offers high separation efficiency, short analysis times, and requires only small sample volumes.

For isoprenaline, CE methods, particularly capillary zone electrophoresis (CZE), have been developed for enantiomeric separation. nih.gov Chiral selectors, such as cyclodextrins, are often added to the background electrolyte to facilitate the separation of the isoprenaline enantiomers. nih.govresearchgate.net The ability to resolve enantiomers is crucial in pharmacological studies, as different enantiomers of a drug can exhibit distinct biological activities.

Spectroscopic Approaches for Structural and Purity Analysis (Beyond Basic Identification)

Beyond routine identification, advanced spectroscopic techniques provide in-depth information about the molecular structure, conformation, and purity of isoprenaline sulfate hydrate. These methods are invaluable in research settings for characterizing the compound in detail.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of molecules in solution. nih.gov For isoprenaline, NMR studies can provide detailed insights into its conformational isomers. rsc.org Recent research has utilized ¹³C methyl methionine and ¹⁹F NMR to investigate the agonist-bound active state of the β1-adrenergic receptor and its ternary complexes with different G proteins in solution. researchgate.net Such studies are crucial for understanding the molecular basis of its interaction with its biological targets. Solid-state NMR spectroscopy is another atomic-level method used to determine the chemical structure, three-dimensional structure, and dynamics of solids and semi-solids. nih.gov

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide a molecular fingerprint based on the vibrational modes of a molecule. ksu.edu.sanih.gov These methods are highly sensitive to changes in molecular structure and intermolecular interactions.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. ksu.edu.sa The energy shifts in the scattered light correspond to the vibrational frequencies of the molecule. Raman spectroscopy is particularly useful for studying aqueous samples and can provide information about the lattice vibrations in crystalline solids. nih.gov

Together, IR and Raman spectroscopy offer a comprehensive vibrational analysis of this compound, aiding in polymorph identification, purity assessment, and the study of intermolecular interactions. brad.ac.uk

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-O-methyl isoetharine |

| 3-O-methyl isoprenaline |

| Isoprenaline |

Mass Spectrometry (MS/MS) for Fragmentation and Metabolite Identification

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation and identification of compounds within complex non-clinical research matrices. nih.gov This methodology is particularly valuable for analyzing this compound and its metabolites, offering high sensitivity and specificity. jneonatalsurg.comlcms.cz The process involves multiple stages of mass analysis, typically including the selection of a precursor ion, its fragmentation, and the analysis of the resulting product ions. nih.gov

In the context of this compound, liquid chromatography is often coupled with tandem mass spectrometry (LC-MS/MS) to first separate the analyte from other components in the matrix. lcms.czjchps.com Once the protonated molecule of isoprenaline enters the mass spectrometer, it is selected as the precursor ion. This ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, leading to fragmentation. The resulting product ions are characteristic of the molecule's structure.

The fragmentation pattern provides a structural fingerprint for identification. For sulfated metabolites, MS/MS techniques are crucial as sulfate conjugates exhibit distinctive fragmentation behavior. frontiersin.org A common fragmentation pathway for Isoprenaline would involve cleavage of the side chain. The study of these fragmentation pathways is essential for unambiguously identifying metabolites in preclinical studies, where reference standards may not be available. ijpras.comnih.gov Untargeted metabolomics approaches can systematically identify sulfated metabolites by analyzing this fragmentation behavior. frontiersin.org

Table 1: Illustrative MS/MS Fragmentation Data for Isoprenaline

This table presents hypothetical but structurally plausible fragmentation data for Isoprenaline based on common fragmentation pathways for similar compounds.

| Precursor Ion (m/z) | Collision Energy (eV) | Major Product Ions (m/z) | Putative Fragment Identity |

| 212.12 | 15 | 194.11 | Loss of H₂O |

| 212.12 | 20 | 176.09 | Loss of H₂O and NH₃ |

| 212.12 | 25 | 137.06 | Cleavage of the isopropylaminoethanol side chain |

| 212.12 | 30 | 109.04 | Catechol moiety |

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a fundamental tool in pharmacology for characterizing the interaction between a ligand, such as isoprenaline, and its receptor. nih.gov These assays are considered the gold standard for measuring the affinity of a ligand for its target, owing to their sensitivity and robustness. giffordbioscience.comcreative-bioarray.com They are widely used to determine the binding characteristics of isoprenaline to various adrenergic receptor subtypes in research settings, using materials like tissue homogenates or cultured cells. nih.gov

There are three primary types of radioligand binding assays used for this purpose:

Saturation Assays: These experiments involve incubating the receptor preparation with increasing concentrations of a radiolabeled form of a ligand. nih.gov This allows for the determination of the receptor density (Bmax), which represents the total number of binding sites in the sample, and the equilibrium dissociation constant (Kd), which is a measure of the radioligand's affinity for the receptor. giffordbioscience.comcreative-bioarray.com A lower Kd value signifies higher binding affinity. creative-bioarray.com

Competition Assays: These assays are used to determine the affinity of an unlabeled compound, such as this compound, for a receptor. creative-bioarray.com In this setup, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. giffordbioscience.com The assay measures the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to an inhibition constant (Ki), which reflects the affinity of the unlabeled compound for the receptor. creative-bioarray.com

Kinetic Assays: These experiments measure the rate of association (kon) and dissociation (koff) of a radioligand with its receptor, providing further insight into the binding interaction. nih.govgiffordbioscience.com

Table 2: Overview of Radioligand Binding Assays for Receptor Characterization

| Assay Type | Purpose | Key Parameters Measured | Description |

|---|---|---|---|

| Saturation | To determine receptor density and radioligand affinity. creative-bioarray.com | Bmax (receptor density), Kd (dissociation constant). giffordbioscience.com | Increasing concentrations of a radioligand are incubated with a receptor preparation to measure binding at equilibrium. nih.gov |

| Competition | To determine the binding affinity of an unlabeled compound. giffordbioscience.com | IC50 (half-maximal inhibitory concentration), Ki (inhibition constant). creative-bioarray.com | A fixed concentration of radioligand competes for binding with varying concentrations of an unlabeled test compound. nih.gov |

| Kinetic | To determine the rates of ligand-receptor binding and unbinding. creative-bioarray.com | kon (association rate constant), koff (dissociation rate constant). giffordbioscience.com | The binding of a radioligand to a receptor is measured over time to determine association and dissociation rates. nih.gov |

Bioanalytical Method Validation for Preclinical Research Samples

Bioanalytical method validation is the process used to establish that a specific quantitative method for an analyte in a given biological matrix is reliable and reproducible for its intended use. jchps.com For preclinical research involving this compound, this ensures the integrity of data from pharmacokinetic and toxicokinetic studies. researchgate.net While specific regulatory guidance for nonclinical dose formulation analysis is not as defined as for clinical samples, the fundamental parameters for validation are similar and are crucial for ensuring data quality. nih.govresearchgate.net

Validation of an LC-MS/MS method for isoprenaline in preclinical research matrices (e.g., rat or mouse plasma) involves assessing several key parameters. rfppl.co.in These validations are performed according to a predefined protocol, and acceptance criteria must be met to deem the method valid for its purpose. nih.gov

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or matrix components. rfppl.co.in

Accuracy: The closeness of the determined value to the nominal or known true value. jchps.com It is often expressed as the percentage of the nominal value.

Precision: The closeness of agreement among a series of measurements from the same homogeneous sample. ikev.org It is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels and is typically expressed as the coefficient of variation (CV). ikev.org

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. rfppl.co.in

Recovery: The efficiency of the extraction procedure of an analytical method, determined by comparing the analytical response from an extracted sample with the response of a non-extracted standard. rfppl.co.in

Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals, including freeze-thaw stability, short-term stability at room temperature, and long-term storage stability. ijpsr.com

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation in Preclinical Research

| Validation Parameter | Acceptance Criteria |

|---|---|

| Accuracy | The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should be within ±20%. |

| Precision | The coefficient of variation (CV) should not exceed 15%, except at the LLOQ, where it should not exceed 20%. |

| Linearity | The correlation coefficient (r²) should be ≥0.99. nih.gov |

| Selectivity | No significant interfering peaks at the retention time of the analyte or internal standard in blank matrix samples. |

| Stability (Freeze-Thaw, Short-Term, Long-Term) | Mean concentrations should be within ±15% of the nominal concentration. |

Vi. Cellular and Molecular Mechanisms of Action in Preclinical Models

Effects on Cardiac Myocyte Function (In Vitro/Isolated Heart Models)

Regulation of Contractility and Electrophysiology (e.g., positive inotropic and chronotropic effects)

Isoprenaline sulfate (B86663) hydrate (B1144303), a potent non-selective β-adrenoceptor agonist, demonstrates significant positive inotropic (increased contractility) and chronotropic (increased heart rate) effects in preclinical cardiac models. These actions are primarily mediated through the stimulation of β1-adrenergic receptors located on the surface of cardiac muscle cells.

In studies utilizing isolated rat hearts, isoprenaline induces a dose-dependent increase in both the force of contraction and the heart rate. Research on isolated ventricular myocytes from species such as guinea pigs has consistently shown that isoprenaline enhances the amplitude of cell shortening, which is a direct cellular correlate of increased contractility. This is accompanied by an increased velocity of both contraction and relaxation.

From an electrophysiological standpoint, the positive chronotropic effect of isoprenaline is attributed to its ability to increase the pacemaker current (If) in sinoatrial node cells, which accelerates the rate of spontaneous diastolic depolarization and thus increases the heart rate. In ventricular myocytes, isoprenaline has been observed to prolong the action potential duration and augment the L-type calcium current, both of which are key contributors to its positive inotropic effect.

Table 1: Effects of Isoprenaline on Cardiac Myocyte Parameters in Preclinical Models

| Parameter | Model System | Observed Effect | Reference(s) |

|---|---|---|---|

| Contractile Force | Isolated Rat Hearts | Dose-dependent increase | |

| Cell Shortening | Isolated Guinea Pig Ventricular Myocytes | Increased amplitude | |

| Heart Rate | Isolated Rat Hearts | Dose-dependent increase | |

| Pacemaker Current (If) | Sinoatrial Node Cells | Increased current | |

| L-type Calcium Current | Ventricular Myocytes | Increased amplitude |

| Action Potential Duration | Ventricular Myocytes | Prolongation | |

Role of Calcium Signaling Pathways

The profound inotropic effects of isoprenaline are fundamentally linked to the modulation of intracellular calcium (Ca2+) signaling pathways. The binding of isoprenaline to β1-adrenergic receptors initiates a signaling cascade beginning with the activation of the Gs protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).

The elevation in cAMP activates protein kinase A (PKA), which then phosphorylates several critical proteins involved in calcium homeostasis within the cardiac myocyte. A primary target for PKA-mediated phosphorylation is the L-type calcium channel located in the cell membrane. This phosphorylation increases the channel's open probability, leading to an enhanced influx of Ca2+ into the cell during an action potential. This augmented Ca2+ entry is a cornerstone of the increased contractile force.

Furthermore, PKA phosphorylates phospholamban, a regulatory protein of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a). Phosphorylation causes phospholamban to dissociate from SERCA2a, removing its inhibitory effect. This results in a more rapid reuptake of Ca2+ into the sarcoplasmic reticulum during diastole, which not only accelerates relaxation but also increases the Ca2+ load within the sarcoplasmic reticulum, making more calcium available for release in subsequent contractions.

Bronchial Smooth Muscle Relaxation Mechanisms (In Vitro/Isolated Tissue)

Isoprenaline is a powerful bronchodilator, exerting its effect through the relaxation of airway smooth muscle. This mechanism is mediated by the activation of β2-adrenergic receptors, which are densely expressed in the bronchial smooth muscle.

In vitro experiments using isolated tracheal and bronchial tissue preparations from various animal models have demonstrated that isoprenaline causes a concentration-dependent relaxation of pre-contracted smooth muscle. Similar to its action in cardiac tissue, the binding of isoprenaline to β2-adrenoceptors activates the adenylyl cyclase pathway, resulting in an increase in intracellular cAMP levels.

Involvement of Myosin Light Chain Phosphorylation

The contractile state of bronchial smooth muscle is determined by the phosphorylation level of the myosin light chain (MLC). Contraction is initiated by the phosphorylation of MLC by myosin light chain kinase (MLCK), which permits the interaction between actin and myosin filaments. Conversely, dephosphorylation of MLC by myosin light chain phosphatase (MLCP) leads to relaxation.

The isoprenaline-induced increase in cAMP activates PKA, which then phosphorylates MLCK. This phosphorylation reduces the activity of MLCK, tipping the balance towards dephosphorylation of MLC by the constitutively active MLCP. The resulting decrease in phosphorylated MLC leads to smooth muscle relaxation and, consequently, bronchodilation.

Adipocyte Lipolysis and Energy Metabolism Regulation (In Vitro/Animal Models)

Isoprenaline plays a crucial role in regulating energy metabolism by stimulating lipolysis in adipocytes (fat cells). This effect is mediated through the activation of β-adrenergic receptors on the adipocyte cell surface, triggering the breakdown of stored triglycerides into free fatty acids and glycerol (B35011).

Both in vitro studies using isolated adipocytes and in vivo experiments in animal models have established isoprenaline as a potent inducer of lipolysis.

Modulation of Hormone-Sensitive Lipase (B570770)

The central enzyme governing the hydrolysis of triglycerides within adipocytes is hormone-sensitive lipase (HSL). The activity of HSL is critically regulated by its phosphorylation state. The lipolytic action of isoprenaline is directly coupled to the activation of HSL.

Following β-adrenergic stimulation by isoprenaline and the subsequent rise in intracellular cAMP and PKA activation, PKA directly phosphorylates HSL. This phosphorylation event not only activates the enzyme but also promotes its translocation from the cytosol to the surface of lipid droplets, where it can efficiently hydrolyze stored triglycerides. The liberated free fatty acids and glycerol are then released into the circulation to be used as energy substrates by other tissues.

Receptor Desensitization and Downregulation in Cellular Systems

Continuous or prolonged exposure of cellular systems to isoprenaline induces desensitization, a process where the cellular response to the agonist is attenuated. physiology.orgnih.gov This phenomenon involves several rapid mechanisms, including receptor phosphorylation, uncoupling from G-proteins, and receptor sequestration or internalization. portlandpress.comphysiology.orgatsjournals.org

In C6-glioma cells, isoprenaline treatment causes a rapid decrease in the number of β-adrenergic receptors on the plasma membrane, which correlates with a reduction in hormonally stimulated adenylate cyclase activity. portlandpress.com This is not due to a decrease in the total number of receptors, but rather a physical movement of receptors from the plasma membrane into a vesicular compartment within the cell. portlandpress.com Similarly, in human airway smooth muscle (HASM) cells, acute exposure to isoprenaline leads to a significant loss of maximal responsiveness and receptor sequestration. atsjournals.org

The process is often initiated by the phosphorylation of the agonist-occupied receptor by G protein-coupled receptor kinases (GRKs) and PKA. atsjournals.orgahajournals.org For example, in the regulation of β2-adrenergic receptor signaling, GRK2 plays a pivotal role in phosphorylating the receptor, which promotes the binding of β-arrestin. ahajournals.orgmdpi.com This leads to uncoupling from the stimulatory G-protein (Gs) and subsequent internalization of the receptor. physiology.orgmdpi.com Studies in HEK 293 cells expressing β2-adrenergic receptors show that isoprenaline-dependent phosphorylation and internalization are key steps in desensitization. ahajournals.org

Downregulation is a form of desensitization characterized by a decrease in the total number of receptors, which occurs over a longer period of agonist exposure. physiology.orgnih.gov In S49 murine lymphoma cells, prolonged exposure (16 hours) to isoprenaline resulted in an 84% decrease in β-adrenergic receptor levels. nih.gov In rabbit aortic smooth muscle cells, prolonged activation with isoprenaline leads to a reduction in β-adrenoceptor binding sites, which is only slowly reversible, suggesting that the internalized receptors are targeted for degradation. nih.gov Furthermore, studies using HEK 293 cells expressing polymorphic variants of the human β2-adrenergic receptor have shown that agonist-induced downregulation can be influenced by the receptor's amino acid sequence, which affects how efficiently the activated receptors are trafficked to lysosomes for degradation. nih.gov

| Cell System | Duration of Isoprenaline Exposure | Observed Effect | Underlying Mechanism | Reference |

|---|---|---|---|---|

| C6-Glioma Cells | Short-term | Decreased β-AR at plasma membrane | Receptor movement to vesicular compartment | portlandpress.com |

| Human Airway Smooth Muscle | Acute (30 min) | ~60% loss of maximal cAMP response | Receptor phosphorylation and sequestration | atsjournals.org |

| S49 Murine Lymphoma Cells | Prolonged (16 h) | 84% decrease in β-AR levels | Receptor downregulation/loss | nih.gov |

| Rabbit Aortic Smooth Muscle | Prolonged (16 h) | Reduction in β-AR binding sites | Receptor internalization and degradation | nih.gov |

| HEK 293 Cells (β2-AR expressing) | Prolonged (24 h) | Receptor downregulation | Trafficking to lysosomes for degradation | nih.gov |

Long-term Effects on Receptor Expression and Signaling Pathways (Preclinical)

Long-term preclinical administration of isoprenaline leads to significant and often receptor-subtype-specific alterations in receptor expression and downstream signaling pathways. nih.govplos.org These chronic effects go beyond simple desensitization and can involve profound changes in gene expression and cellular function. researchgate.netresearchgate.net

A key finding from preclinical studies is that prolonged agonist exposure does not uniformly downregulate all β-adrenergic receptor subtypes. In 3T3-F442A adipocytes, chronic exposure to isoprenaline caused a ~70% decline in β1-adrenergic receptor expression. nih.gov In stark contrast, the expression of the β3-adrenergic receptor was paradoxically increased to approximately 165% of basal levels. nih.gov This upregulation was found to be a result of transcriptional regulation, as the β3-adrenergic receptor gene contains cAMP response elements in its promoter region. nih.gov

In the cardiovascular system, long-term isoprenaline infusion in animal models results in impaired signaling at multiple points in the β-adrenergic pathway. physiology.org In a rat model, prolonged isoprenaline infusion led to β-adrenergic receptor downregulation and impaired PKA stimulation. physiology.org Furthermore, it can induce a state where the β2-adrenergic receptor uncouples from its typical stimulatory G-protein (Gsα) and couples to an inhibitory G-protein (Giα). plos.org This "signal switching" was observed in the vasculature of mice treated with isoprenaline for seven days and was associated with endothelial dysfunction and oxidative stress. plos.org This switch can lead to the activation of alternative signaling cascades, such as the ERK1/2 pathway. plos.org